2-pyridin-3-yl-1H-quinazolin-4-one
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Overview
Description
WAY-608119 is an active molecule with the following properties:
Chemical Formula: CHNO
Molecular Weight: 223.23 g/mol
CAS Number: 50362-93-1
Appearance: Off-white to light brown solid.
Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more .
Mode of Action
Some quinazolinone derivatives have shown to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system . These compounds have also been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
For instance, some quinazolinone derivatives have been found to inhibit the PI3K/Akt pathway, which regulates proliferation, cell cycle, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of quinazolinone derivatives can vary widely depending on their specific chemical structures .
Result of Action
Some quinazolinone derivatives have shown to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth .
Preparation Methods
Industrial Production:: Details regarding large-scale industrial production methods are scarce. custom synthesis services can provide this compound .
Chemical Reactions Analysis
WAY-608119 likely undergoes various chemical reactions. While specific reagents and conditions are not documented, we can infer its behavior based on its structure. Potential reactions include oxidation, reduction, and substitution. Major products formed during these reactions remain to be elucidated.
Scientific Research Applications
WAY-608119 finds applications in several scientific domains:
Chemistry: It may serve as a building block or intermediate in organic synthesis.
Biology: Researchers might explore its effects on cellular processes or biological pathways.
Medicine: Investigate its potential as a drug candidate or therapeutic agent.
Industry: Its unique properties could be harnessed for specialized applications.
Comparison with Similar Compounds
While direct comparisons are limited, WAY-608119’s uniqueness lies in its structure and potential applications. Similar compounds are yet to be identified.
Properties
IUPAC Name |
2-pyridin-3-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVPMGPMMEPBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351572 |
Source
|
Record name | 2-(3-pyridyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50362-93-1 |
Source
|
Record name | 2-(3-pyridyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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